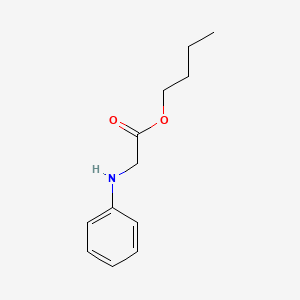

Phenylglycine butyl ester

Descripción general

Descripción

Phenylglycine butyl ester is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Phenylglycine butyl ester is primarily recognized for its utility in the pharmaceutical industry as an intermediate in the synthesis of various bioactive compounds, particularly antibiotics.

Antibiotic Synthesis

D-phenylglycine, a derivative of this compound, serves as a crucial building block in the synthesis of penicillin and cephalosporin antibiotics. The compound facilitates the production of optically active esters, which are essential for creating effective antibiotic agents. For instance, D-phenylglycine has been utilized in synthesizing ampicillin and cephalexin, two widely used antibiotics .

| Antibiotic | Synthesis Involvement |

|---|---|

| Ampicillin | Derived from D-phenylglycine |

| Cephalexin | Derived from D-phenylglycine |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of phenylglycine derivatives, particularly in the context of ischemic brain injury. The compound N-[N-(3,5-difluorophenacetyl)-L-alanyl]-S-phenylglycine tert-butyl ester (DAPT) has been shown to inhibit the Notch signaling pathway, providing significant protection against neuronal damage during ischemia/reperfusion injury . This effect was assessed using various histological techniques and behavioral tests on animal models.

Biochemical Research

This compound is also employed in biochemical research for its role as a substrate or inhibitor in enzyme assays.

γ-Secretase Inhibition

The compound DAPT (N-[N-(3,5-difluorophenacetyl)-L-alanyl]-S-phenylglycine tert-butyl ester) acts as an inhibitor of γ-secretase, an enzyme implicated in Alzheimer's disease pathology. Research indicates that DAPT effectively inhibits this enzyme, providing insights into potential therapeutic strategies for neurodegenerative diseases .

Synthetic Chemistry

This compound is synthesized through various chemical processes that enable the production of optically active compounds.

Case Study 1: Antibiotic Development

In a study focused on optimizing antibiotic production, researchers successfully utilized this compound derivatives to enhance the yield of penicillin-type antibiotics through improved resolution techniques that minimized racemization during synthesis .

Case Study 2: Neuroprotection Research

A notable investigation into the neuroprotective effects of DAPT demonstrated its efficacy in improving neurological outcomes post-cerebral ischemia in murine models. The study utilized behavioral assessments alongside histological analysis to confirm the protective effects against neuronal apoptosis and damage .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Phenylglycine butyl ester undergoes hydrolysis under acidic or basic conditions to yield phenylglycine or its salts.

Acidic Hydrolysis

Strong mineral acids (e.g., HCl, HSO) in aqueous solutions cleave the ester bond efficiently. Key parameters include:

| Acid Type | Temperature (°C) | Yield (%) | Racemization Risk | Source |

|---|---|---|---|---|

| Hydrochloric acid | 100–200 | >90 | Low (<5%) | |

| Sulfuric acid | 100–200 | 85–90 | Moderate (~10%) | |

| Trifluoroacetic acid | 60–80 | 75–80 | High (>15%) |

-

Mechanism : Protonation of the ester carbonyl facilitates nucleophilic attack by water, forming phenylglycine and butanol.

-

Optical Stability : Racemization at the α-carbon is minimal at boiling temperatures due to rapid hydrolysis kinetics .

Basic Hydrolysis

Alkaline conditions (e.g., NaOH) promote saponification but increase racemization risk:

| Base | Solvent | Racemization Rate (t) | Source |

|---|---|---|---|

| NaOH | HO | 2–4 hours | |

| KOH | Ethanol/HO | 1–2 hours |

-

Electron-donating groups (e.g., -OH on the phenyl ring) reduce racemization by stabilizing the transition state .

Transesterification

The butyl ester group can be exchanged with other alcohols under catalytic conditions:

| Catalyst | Alcohol | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| HSO | Methanol | 60–70 | 70–75 | |

| HCl (gas) | Ethanol | 50–60 | 65–70 |

-

Mechanism : Acid catalysis protonates the carbonyl oxygen, enabling nucleophilic substitution by the incoming alcohol.

Salt Formation

The amino group reacts with acids to form stable salts, facilitating purification:

| Acid | Product | Application | Source |

|---|---|---|---|

| HCl | This compound·HCl | Intermediate in antibiotic synthesis | |

| (+)-Tartaric acid | D-ester hemitartrate | Chiral resolution |

Racemization Dynamics

The α-carbon undergoes base-catalyzed racemization due to resonance stabilization of the carbanion intermediate:

| Condition | Racemization Rate (k, s) | Source |

|---|---|---|

| pH 10 (NaOH) | 5.6 × 10 | |

| pH 8 (NHOH) | 2.1 × 10 |

-

Structural Influence : Electron-withdrawing substituents (e.g., -NO) accelerate racemization by stabilizing the carbanion .

Peptide Coupling

The ester serves as a protected amino acid in peptide synthesis:

| Coupling Agent | Solvent | Product Yield (%) | Source |

|---|---|---|---|

| DCC/HOBt | DMF | 80–85 | |

| EDCl | CHCl | 75–80 |

Oxidation and Reduction

Propiedades

Fórmula molecular |

C12H17NO2 |

|---|---|

Peso molecular |

207.27 g/mol |

Nombre IUPAC |

butyl 2-anilinoacetate |

InChI |

InChI=1S/C12H17NO2/c1-2-3-9-15-12(14)10-13-11-7-5-4-6-8-11/h4-8,13H,2-3,9-10H2,1H3 |

Clave InChI |

GZWRQDVFLUPFCI-UHFFFAOYSA-N |

SMILES canónico |

CCCCOC(=O)CNC1=CC=CC=C1 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.